molecular formula C9H8N2OS B2863409 3-Methoxy-6-(thiophen-2-yl)pyridazine CAS No. 68206-17-7

3-Methoxy-6-(thiophen-2-yl)pyridazine

Cat. No. B2863409
CAS RN: 68206-17-7
M. Wt: 192.24
InChI Key: JGQIPUGCIVTRDD-UHFFFAOYSA-N
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Description

“3-Methoxy-6-(thiophen-2-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . The pyridazine ring is functionalized by a thiophene electron-rich heterocycle at position six .


Synthesis Analysis

The synthesis of “3-Methoxy-6-(thiophen-2-yl)pyridazine” can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . In this process, 3-Bromo-6-(thiophen-2-yl)pyridazine was coupled with the appropriate (hetero)aromatic boronic acids in a mixture of DME, ethanol, aqueous 2 M Na2CO3, and Pd(PPh3)4 at 80 °C, under nitrogen .


Molecular Structure Analysis

The pyridazine ring in “3-Methoxy-6-(thiophen-2-yl)pyridazine” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .

Scientific Research Applications

Antiviral Properties

3-Methoxy-6-(thiophen-2-yl)pyridazine, through its derivates, has been identified as a potential antiviral compound. Research on R 61837, a compound closely related to 3-Methoxy-6-(thiophen-2-yl)pyridazine, has shown potent inhibition of rhinoviruses, responsible for the common cold, without adversely affecting HeLa cell growth. The compound exhibits variability in inhibitory concentration across different rhinovirus serotypes, indicating its direct interaction with viral particles and suggesting a potential for targeted antiviral therapies (Andries et al., 2005).

Electrochromic Materials

In the field of materials science, derivatives of 3-Methoxy-6-(thiophen-2-yl)pyridazine have been explored for their electrochromic properties. A study synthesized and analyzed electrochromic polymers incorporating 3-methoxythiophen as part of their structure. These materials exhibit promising characteristics like high coloration efficiency, fast switching times, and significant transmittance change in the near-IR region, making them suitable for NIR electrochromic devices applications (Zhao et al., 2014).

Antibacterial Activity

Research into novel thieno[2,3-c]pyridazines, utilizing a compound structurally related to 3-Methoxy-6-(thiophen-2-yl)pyridazine as a starting material, revealed significant antibacterial activity. These newly synthesized compounds, after being confirmed by elemental analyses and spectral data, showed promising results against bacterial strains, highlighting the potential for developing new antibacterial agents (Al-Kamali et al., 2014).

Herbicidal Activities

The herbicidal potential of 3-Methoxy-6-(thiophen-2-yl)pyridazine derivatives has also been documented. A particular study synthesized a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating excellent herbicidal activities at low doses. This suggests the compound's utility in agricultural applications, specifically in weed management strategies (Xu et al., 2012).

Antiproliferative Activity

Another avenue of research focuses on the antiproliferative activities of 3-Methoxy-6-(thiophen-2-yl)pyridazine derivatives against cancer cells. Compounds synthesized from related structures have been evaluated for their potential to inhibit cancer cell proliferation, highlighting the compound's relevance in developing novel anticancer therapies (Nassar et al., 2016).

properties

IUPAC Name

3-methoxy-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQIPUGCIVTRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-(thiophen-2-yl)pyridazine

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